molecular formula C18H18N2O5S B2948025 N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide CAS No. 923482-17-1

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

Cat. No. B2948025
CAS RN: 923482-17-1
M. Wt: 374.41
InChI Key: MKMNWGYKNIPQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide, also known as BDBM-1063, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a specific enzyme called soluble epoxide hydrolase (sEH), which plays a crucial role in the regulation of various physiological processes.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

The compound has been used in spectroscopic and quantum mechanical investigations. The Fourier transform infrared (FTIR) and FT-Raman of the compound have been recorded and a complete assignment and analysis of the fundamental vibrational modes of the molecule have been carried out .

Anticancer Evaluation

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines. These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Total Synthesis of Aporphine Alkaloids

The compound has been used in the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework .

Modulators of ATP-Binding Cassette Transporters

The compound has been used as a modulator of ATP-binding cassette transporters for the treatment of cystic fibrosis .

Advanced Research in Life Sciences

The compound has been used in advanced research in life sciences, including organic synthesis and environmental measurement .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20(14-5-6-14)26(22,23)15-7-2-12(3-8-15)18(21)19-13-4-9-16-17(10-13)25-11-24-16/h2-4,7-10,14H,5-6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNWGYKNIPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide

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